2-(dimethylamino)ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate
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Overview
Description
2-(dimethylamino)ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a methoxy group, and a carboxylate group attached to an indole core. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction using dimethylamine and an appropriate alkyl halide.
Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, such as the reaction of an organometallic reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(dimethylamino)ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-(2-dimethylaminoethyl)-1H-indole-5-methanesulfonamide: Known for its use in treating migraines.
N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide: Studied for its potential therapeutic applications.
Uniqueness
2-(dimethylamino)ethyl 5-methoxy-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H22N2O3 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 5-methoxy-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-11-15(16(19)21-9-8-17(2)3)13-10-12(20-5)6-7-14(13)18(11)4/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
IXOVEZFSOURFBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)OCCN(C)C |
Origin of Product |
United States |
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